4-(1-Ethyl-1-methylhexyl)phenol

Catalog No.
S3341677
CAS No.
52427-13-1
M.F
C15H24O
M. Wt
220.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Ethyl-1-methylhexyl)phenol

CAS Number

52427-13-1

Product Name

4-(1-Ethyl-1-methylhexyl)phenol

IUPAC Name

4-(3-methyloctan-3-yl)phenol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c1-4-6-7-12-15(3,5-2)13-8-10-14(16)11-9-13/h8-11,16H,4-7,12H2,1-3H3

InChI Key

QQKQQJZGUCFUPP-UHFFFAOYSA-N

SMILES

CCCCCC(C)(CC)C1=CC=C(C=C1)O

Canonical SMILES

CCCCCC(C)(CC)C1=CC=C(C=C1)O

Isomer of 4-Nonylphenol

4-(1-Ethyl-1-methylhexyl)phenol is one identified isomer of 4-nonylphenol []. 4-Nonylphenol itself is a man-made organic compound classified as an alkylphenol ethoxylate (APE) []. Research into 4-(1-Ethyl-1-methylhexyl)phenol is likely connected to the broader study of 4-nonylphenol due to their structural similarity.

Endocrine Disruption Potential

4-Nonylphenol is an established endocrine disruptor, meaning it can mimic hormones and interfere with hormonal systems in organisms []. Some research suggests 4-(1-Ethyl-1-methylhexyl)phenol may share this property, though dedicated studies specifically on this isomer appear limited. One supplier lists it as an isomer of 4-nonylphenol "regarded as an environmental endocrine disruptor" [].

Environmental Studies

Analytical Standard

Commercially, 4-(1-Ethyl-1-methylhexyl)phenol is available as an analytical standard from several chemical suppliers [, ]. This suggests its use as a reference compound in analytical chemistry techniques, potentially for environmental monitoring or research related to 4-nonylphenol and its isomers.

4-(1-Ethyl-1-methylhexyl)phenol is an organic compound characterized by its phenolic structure, where a branched alkyl chain is attached to the phenolic ring. Its molecular formula is C15H24OC_{15}H_{24}O and it has a molecular weight of approximately 226.31 g/mol. This compound is known for its potential applications in environmental analysis and pharmaceuticals, particularly in personal care products. It is classified under various regulatory frameworks due to its endocrine-disrupting properties, making it a subject of interest in toxicology and environmental science .

4-NP acts as an endocrine disruptor by mimicking the natural hormone 17β-estradiol. This allows it to bind to estrogen receptors in various organisms, potentially altering their hormonal balance and development. The specific mechanisms by which 4-NP disrupts different biological processes are still under investigation.

4-NP is classified as a hazardous substance due to several factors []:

  • Acute Toxicity: Harmful if swallowed and can cause skin burns and eye damage [].
  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child [].
  • Environmental Hazard: Very toxic to aquatic life with long lasting effects [].
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  • Esterification: It can react with carboxylic acids to form esters, which are often used in various industrial applications.
  • Substitution Reactions: The hydroxyl group on the phenolic ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols .
  • Research indicates that 4-(1-Ethyl-1-methylhexyl)phenol exhibits endocrine-disrupting properties, which may interfere with hormonal functions in living organisms. Such compounds are known to mimic or inhibit the action of hormones, potentially leading to adverse biological effects. Studies have shown that similar compounds can affect reproductive health and developmental processes in wildlife and humans .

    The synthesis of 4-(1-Ethyl-1-methylhexyl)phenol typically involves:

    • Alkylation of Phenol: A common method includes the alkylation of phenol with 1-ethyl-1-methylhexyl bromide or similar alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction proceeds through an SN2 mechanism, resulting in the formation of the desired phenolic compound.
    • Catalytic Processes: Other synthesis routes may involve catalytic processes that facilitate the alkylation under milder conditions, improving yield and selectivity .

    4-(1-Ethyl-1-methylhexyl)phenol has various applications:

    • Environmental Analysis: It is used as a reference standard for detecting and quantifying pollutants in environmental samples.
    • Personal Care Products: The compound finds use in formulations for cosmetics and personal care items due to its properties as a surfactant and emulsifier.
    • Industrial

    Studies on 4-(1-Ethyl-1-methylhexyl)phenol have focused on its interactions with biological systems, particularly regarding its endocrine-disrupting potential. Research has demonstrated that this compound can bind to hormone receptors, potentially leading to altered endocrine function. Furthermore, it has been evaluated for its toxicity profiles in various organisms, indicating significant effects at certain concentrations .

    Several compounds share structural similarities with 4-(1-Ethyl-1-methylhexyl)phenol, including:

    Compound NameStructure CharacteristicsUnique Features
    4-NonylphenolContains a nonyl group instead of ethylKnown for widespread environmental persistence
    OctylphenolHas an octyl chain attached to phenolOften used in plastics; also an endocrine disruptor
    4-Tert-OctylphenolFeatures a tert-octyl groupUsed as a stabilizer in plastics; less toxic than others

    These compounds are primarily distinguished by their alkyl chain length and branching patterns, which influence their physical properties and biological activities. While all these compounds exhibit some level of endocrine disruption potential, their specific effects and regulatory statuses may vary significantly .

    XLogP3

    5.9

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
    H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard Environmental Hazard Irritant

    Corrosive;Irritant;Health Hazard;Environmental Hazard

    Other CAS

    52427-13-1

    Wikipedia

    4-(1-ethyl-1-methylhexyl)phenol

    Dates

    Modify: 2023-08-19

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